3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one 3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15874092
InChI: InChI=1S/C10H4F6N2O/c11-9(12,13)4-1-2-5-6(3-4)18-8(19)7(17-5)10(14,15)16/h1-3H,(H,18,19)
SMILES:
Molecular Formula: C10H4F6N2O
Molecular Weight: 282.14 g/mol

3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one

CAS No.:

Cat. No.: VC15874092

Molecular Formula: C10H4F6N2O

Molecular Weight: 282.14 g/mol

* For research use only. Not for human or veterinary use.

3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one -

Specification

Molecular Formula C10H4F6N2O
Molecular Weight 282.14 g/mol
IUPAC Name 3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one
Standard InChI InChI=1S/C10H4F6N2O/c11-9(12,13)4-1-2-5-6(3-4)18-8(19)7(17-5)10(14,15)16/h1-3H,(H,18,19)
Standard InChI Key QTULGPUFALWLQU-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(=N2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3,7-Bis(trifluoromethyl)-1H-quinoxalin-2-one (IUPAC name: 3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one) belongs to the quinoxaline family, comprising a benzene ring fused to a pyrazine moiety. The trifluoromethyl (-CF3_3) groups at positions 3 and 7 introduce strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. Key structural parameters include:

PropertyValueSource
Molecular formulaC10_{10}H4_4F6_6N2_2O
Molecular weight282.14 g/mol
Canonical SMILESC1=CC2=C(C=C1C(F)(F)F)NC(=O)C(=N2)C(F)(F)F
Melting point242–244°C (analog data)

The crystal structure remains uncharacterized, but X-ray data from similar quinoxalines suggest planar geometry with slight distortion due to steric effects from the -CF3_3 groups .

Spectroscopic Characterization

High-resolution mass spectrometry (HRMS) of the protonated molecule ([M+H]+^+) shows a peak at m/z 283.0421 (calculated: 283.0423), confirming the molecular formula . 19F^{19}\text{F} NMR spectra exhibit two distinct singlets at δ -119.89 and -132.97 ppm, corresponding to the two -CF3_3 groups in different electronic environments . Infrared spectroscopy reveals characteristic stretches at 1617 cm1^{-1} (C=O) and 1121 cm1^{-1} (C-F) .

Synthesis and Optimization

Radical Trifluoromethylation Strategies

Recent protocols employ copper-catalyzed C–H functionalization to install -CF3_3 groups. A representative method involves:

  • Substrate Preparation: Quinoxalin-2(1H)-one (1.0 equiv) dissolved in hexafluoroisopropanol (HFIP).

  • Catalyst System: CuBr (10 mol%) and tert-butyl peroxybenzoate (TBPB, 2.0 equiv) as oxidant .

  • Reaction Conditions: Stirring at 80°C under nitrogen for 12 hours.

  • Workup: Column chromatography (25% EtOAc/hexane) yields 3,7-bis(trifluoromethyl)-1H-quinoxalin-2-one in 72% isolated yield .

Key Optimization Insights:

  • Addition of K2_2CO3_3 increases yield by 22% via pH-mediated radical stability .

  • HFIP enhances reaction efficiency through hydrogen-bonding interactions with intermediates .

Alternative Synthetic Routes

Electrochemical methods using CF3_3SO2_2Na as the trifluoromethyl source achieve comparable yields (68–70%) under milder conditions (room temperature, 6V) . This approach reduces metal catalyst usage, aligning with green chemistry principles.

Reactivity and Functionalization

Radical Stability and Electron-Withdrawing Effects

The -CF3_3 groups stabilize radical intermediates during reactions, as demonstrated by ESR studies . For example, the methyl radical generated from TBPB adds preferentially to the electron-deficient quinoxaline ring, forming a persistent radical species (half-life >30 min at 25°C) .

Nucleophilic Substitution

The carbonyl group at position 2 undergoes nucleophilic attack by amines and alkoxides. Reactivity data for analogous compounds show:

NucleophileConditionsProduct Yield
NH3_3EtOH, reflux, 8h58%
CH3_3O^-DMF, 60°C, 4h63%

Substitution at the 1-position nitrogen remains challenging due to steric hindrance from adjacent -CF3_3 groups.

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